

# Application Notes and Protocols: Cesium Thiocyanate for Perovskite Film Morphology Control

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## Compound of Interest

Compound Name: Cesium thiocyanate

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## Introduction

For researchers, scientists, and professionals in drug development utilizing advanced imaging and sensing technologies, the quality of perovskite films is paramount. Perovskite solar cells (PSCs) and photodetectors have shown immense promise, yet their performance and stability are intrinsically linked to the morphology of the perovskite active layer. The presence of grain boundaries and defects can lead to non-radiative recombination of charge carriers, hindering device efficiency and longevity.

**Cesium thiocyanate** (CsSCN) has emerged as a key additive in the precursor solution to address these challenges. Its incorporation facilitates the controlled crystallization of the perovskite film, leading to a more uniform and compact morphology with significantly larger grain sizes.<sup>[1][2]</sup> This improvement in film quality translates to enhanced device performance, including higher power conversion efficiency (PCE), improved open-circuit voltage (Voc), and greater operational stability.<sup>[3][4][5]</sup> This document provides detailed application notes and experimental protocols for the use of CsSCN as a morphology-controlling additive in the fabrication of perovskite films.

## Mechanism of Action

The pseudohalide nature of the thiocyanate ( $\text{SCN}^-$ ) ion allows it to interact with lead ( $\text{Pb}^{2+}$ ) ions in the perovskite precursor solution.<sup>[1]</sup> This interaction modulates the nucleation and

growth kinetics of the perovskite crystals. The proposed mechanisms include:

- **Intermediate Phase Formation:** The strong coordination between  $\text{Pb}^{2+}$  and  $\text{SCN}^-$  can lead to the formation of an intermediate phase that retards the rapid crystallization of the perovskite, allowing for the growth of larger, more ordered crystals.
- **Defect Passivation:** Thiocyanate ions can passivate defects at the grain boundaries and on the surface of the perovskite film, reducing charge recombination centers.[\[6\]](#)
- **Lattice Strain Relaxation:** The incorporation of  $\text{Cs}^+$  and  $\text{SCN}^-$  can help to relax lattice strain within the perovskite crystal structure, contributing to improved phase stability.

## Data Presentation

The following tables summarize the quantitative impact of thiocyanate-based additives on the performance of perovskite solar cells as reported in various studies.

Table 1: Perovskite Solar Cell Performance with and without Thiocyanate Additives

Additive	Perovskite Composition	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
None (Control)	MA0.7FA0.3PbI3	1.05	22.5	72.1	17.0	[3]
Pb(SCN)2	MA0.7FA0.3PbI3	1.10	23.1	75.2	19.1	[3]
CsPbI3 + Pb(SCN)2	Cs0.1(MA0.7FA0.3)0.9PbI3	1.12	23.5	76.5	20.0	[3][4][5]
None (Control)	FAPbI3	-	-	-	<10	[7]
NH4SCN (30 mol%)	FAPbI3	-	-	-	11.44	[7]
None (Control)	Cs0.2I1.6	-	-	-	-	[1]
Pb(SCN)2	Cs0.2I1.6	-	-	-	-	[1]

Table 2: Perovskite Film Properties with and without Thiocyanate Additives

Additive	Perovskite Composition	Average Grain Size	Key Morphological Features	Reference
None (Control)	CH <sub>3</sub> NH <sub>3</sub> PbI <sub>3</sub>	Nanometer scale	Small grains, numerous grain boundaries	[2]
Pb(SCN) <sub>2</sub> (3%)	CH <sub>3</sub> NH <sub>3</sub> PbI <sub>3</sub>	Micrometer scale	Significantly enlarged grains	[2]
None (Control)	Cs <sub>0.2</sub> Il <sub>1.6</sub>	Small	Rough surface, widespread grain boundaries	[1][8]
Pb(SCN) <sub>2</sub>	Cs <sub>0.2</sub> Il <sub>1.6</sub>	Large	Dense, uniform crystal grains	[1]
NH <sub>4</sub> SCN (40%)	FAPbI <sub>3</sub>	~1350 nm	Homogeneous morphology, prevalence of $\alpha$ -phase	[9]

## Experimental Protocols

The following are generalized protocols for the fabrication of perovskite films using a **cesium thiocyanate**-containing precursor solution. These should be adapted based on the specific perovskite composition and desired film characteristics.

### Protocol 1: One-Step Spin-Coating Method

This protocol is adapted from methodologies described for fabricating mixed-cation perovskite solar cells.[3][10][11]

1. Substrate Preparation: a. Clean patterned indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-ozone for 15 minutes immediately before depositing the electron transport layer (ETL).

2. Electron Transport Layer (ETL) Deposition (e.g., SnO<sub>2</sub>): a. Prepare a SnO<sub>2</sub> nanoparticle solution (e.g., 3 wt% in distilled water). b. Deposit the SnO<sub>2</sub> solution onto the cleaned substrates by spin-coating at 3000 RPM for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.

3. Perovskite Precursor Solution Preparation (Example for Cs-containing mixed-cation perovskite): a. In a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a typical formulation, dissolve formamidinium iodide (FAI), lead iodide (PbI<sub>2</sub>), methylammonium bromide (MABr), and lead bromide (PbBr<sub>2</sub>) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). b. Prepare a stock solution of **Cesium Thiocyanate** (CsSCN) in DMSO. c. Add the desired molar percentage of the CsSCN stock solution to the main perovskite precursor solution. For example, to achieve a 5 mol% Cs concentration, add the corresponding volume of the CsSCN stock solution. Note: The optimal concentration of CsSCN may need to be determined experimentally.

4. Perovskite Film Deposition: a. Transfer the substrates with the ETL into the nitrogen-filled glovebox. b. Dispense approximately 40-50 µL of the perovskite precursor solution onto the center of the substrate. c. Spin-coat at a low speed (e.g., 1000 RPM) for 10 seconds, followed by a high speed (e.g., 4000-6000 RPM) for 30-45 seconds. d. During the high-speed step (with about 10-15 seconds remaining), dispense an anti-solvent (e.g., 100-150 µL of chlorobenzene or ethyl acetate) onto the spinning substrate. e. Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-60 minutes.

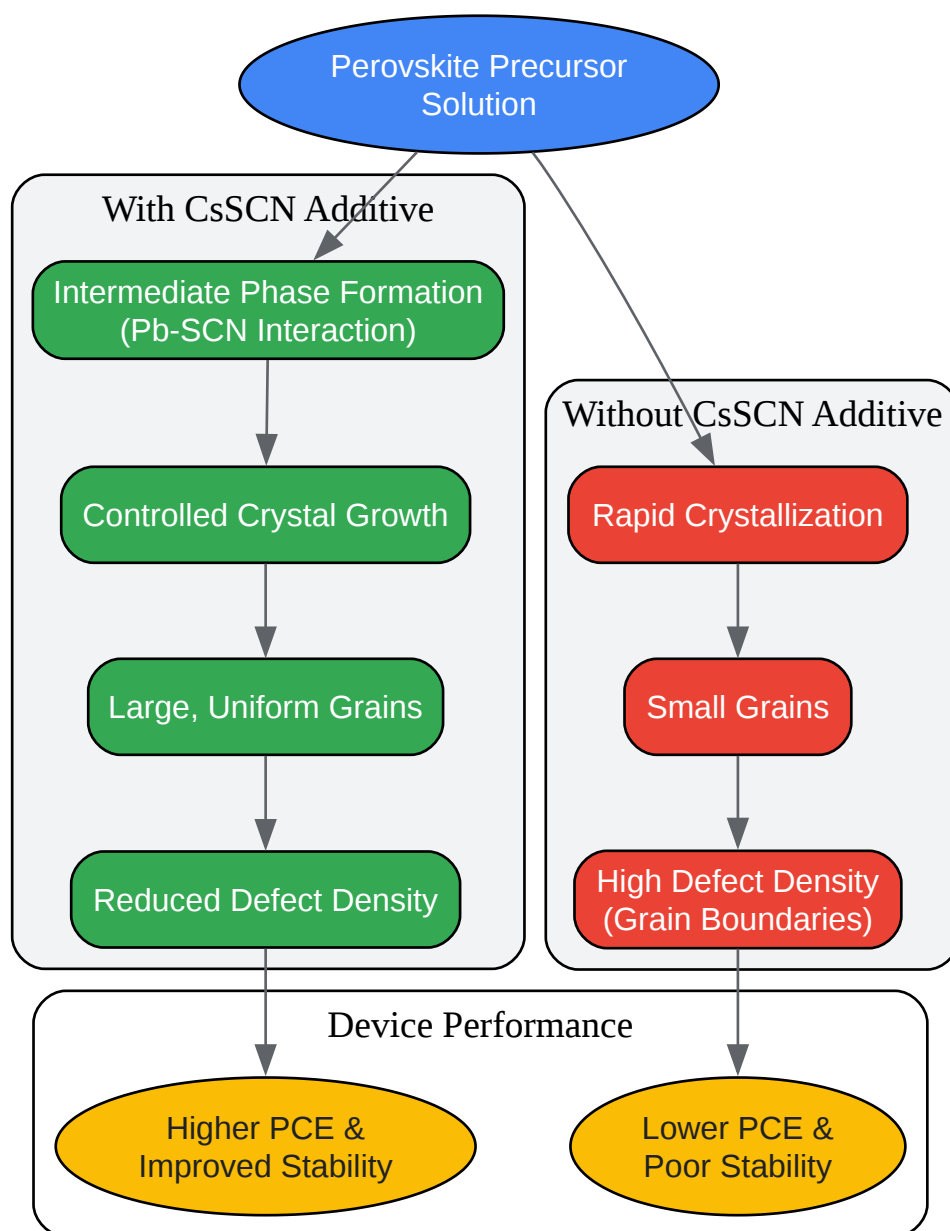
5. Hole Transport Layer (HTL) and Electrode Deposition: a. Prepare the HTL solution (e.g., Spiro-OMeTAD with additives like Li-TFSI and tBP). b. Spin-coat the HTL solution onto the perovskite film. c. Finally, thermally evaporate a metal contact (e.g., gold or silver) to complete the device.

## Visualizations



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Caption: Experimental workflow for perovskite solar cell fabrication with CsSCN.



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Caption: Effect of CsSCN on perovskite film morphology and performance.

## Conclusion

The use of **cesium thiocyanate** as an additive provides a straightforward and effective method for controlling the morphology of perovskite films. The resulting improvements in grain size, film uniformity, and defect density directly contribute to the fabrication of more efficient and stable perovskite-based optoelectronic devices. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to implement this valuable technique in their work. Further optimization of the CsSCN concentration and annealing conditions for specific perovskite compositions is encouraged to achieve maximum device performance.

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